molecular formula C2H5N3S B12288263 1,2,4-Triazolidine-3-thione

1,2,4-Triazolidine-3-thione

Cat. No.: B12288263
M. Wt: 103.15 g/mol
InChI Key: TVGORZIXNONOIQ-UHFFFAOYSA-N
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Description

1,2,4-Triazolidine-3-thione is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazolidine-3-thione can be synthesized through various methods. One common approach involves the cyclocondensation of aldehydes or ketones with thiosemicarbazide in the presence of a catalyst. For instance, using meglumine as a green catalyst in water provides an eco-friendly and efficient method . The reaction typically occurs at room temperature, yielding the desired product in excellent quantities.

Industrial Production Methods: Industrial production methods often utilize similar synthetic routes but on a larger scale. The use of ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Triazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions to achieve substitution.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolidine-3-thione involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This interaction is crucial for its potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Uniqueness: 1,2,4-Triazolidine-3-thione stands out due to its unique combination of nitrogen and sulfur atoms in the ring, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase with high potency sets it apart from other similar compounds .

Properties

Molecular Formula

C2H5N3S

Molecular Weight

103.15 g/mol

IUPAC Name

1,2,4-triazolidine-3-thione

InChI

InChI=1S/C2H5N3S/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6)

InChI Key

TVGORZIXNONOIQ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)NN1

Origin of Product

United States

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